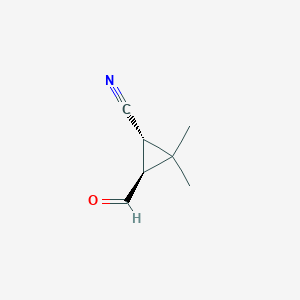
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoxazole-carboxamide . It has been synthesized and studied for its potential as an anticancer agent . The compound has shown promising results in in-vitro cytotoxic evaluation against several cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . All the synthesized compounds were characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Molecular Structure Analysis
The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP76-311++G(d,p) method . The theoretical data showed a good agreement with the experimental ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various spectroscopy techniques, including IR, HRMS, 1H-NMR, and 13C-NMR . The compound also exhibits promising nonlinear optical (NLO) properties .Mécanisme D'action
The mechanism of action of 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide involves its ability to inhibit the activity of specific enzymes, such as matrix metalloproteinases and beta-secretase, which are involved in various disease processes. This compound achieves this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to inhibit the invasion and metastasis of tumor cells, as well as induce apoptosis, or programmed cell death, in these cells. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are two major contributors to the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other enzyme inhibitors, which may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide research, including the development of more potent analogs, the exploration of its potential applications in other diseases, and the investigation of its mechanisms of action in greater detail. Additionally, the use of this compound in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects. Overall, this compound has shown great promise in scientific research and may have significant implications for the treatment of various diseases in the future.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 5-methylisoxazole-4-carboxylic acid chloride in the presence of a base. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide has been studied extensively for its potential applications in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. In Alzheimer's disease research, this compound has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation, which are two major contributors to the development of the disease.
Propriétés
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(8-14(10)19-7-3-4-15(19)20)18-16(21)13-9-17-22-11(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRKCZCPJYNJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
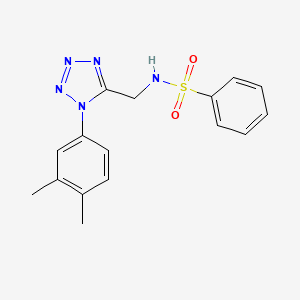
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![4-[5-(tert-butylamino)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2949379.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
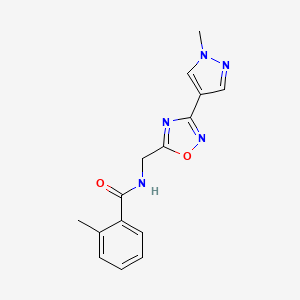
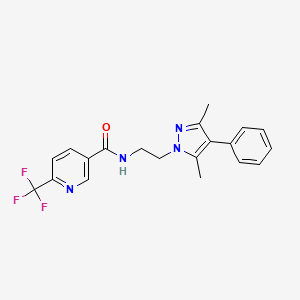

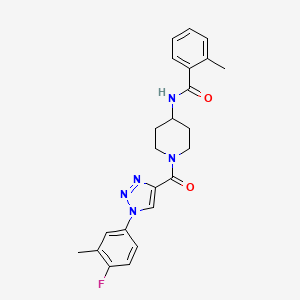
![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
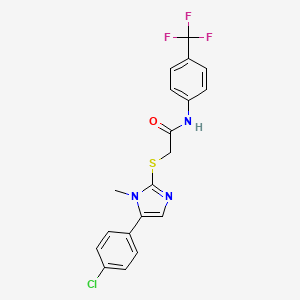
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)
